1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate 1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796620
InChI: InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13796620

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butyl) 2-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key GHLKJIQVORAVHE-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C12H18N2O4\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_4, with a molecular weight of 254.28 g/mol . Its IUPAC name, 1-O-tert-butyl 2-O-methyl (2R,4S)-4-cyanopyrrolidine-1,2-dicarboxylate, reflects the stereochemistry at positions 2 (R) and 4 (S) on the pyrrolidine ring. The tert-butyl group enhances steric bulk, while the cyano group contributes to electronic interactions, influencing both synthetic utility and biological targeting.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H18N2O4\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_4PubChem
Molecular Weight254.28 g/molVulcanChem
Stereochemistry(2R,4S)ACMEC
CAS Number487048-28-2ACMEC

Spectroscopic and Computational Data

The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C#N, confirms its configuration. Computational studies using tools like PubChem’s 2D/3D structure generator highlight its planar pyrrolidine ring and the spatial orientation of substituents, which are critical for binding to biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with pyrrolidine ring formation followed by sequential functionalization:

  • Cyclization: A precursor such as γ-aminobutyric acid derivative undergoes cyclization under basic conditions to form the pyrrolidine core.

  • Alkylation: Introduction of the tert-butyl group via alkylation with tert-butyl bromide and a methyl ester using methyl iodide.

  • Cyanidation: Nucleophilic substitution with cyanide sources (e.g., NaCN) installs the cyano group at position 4.

Industrial-scale production employs continuous-flow reactors to optimize yield (reported >85%) and purity.

Key Challenges and Solutions

  • Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures the (2R,4S) configuration.

  • Cyanide Handling: Safe protocols using trimethylsilyl cyanide mitigate toxicity risks.

Pharmaceutical and Biological Applications

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The compound inhibits DPP-IV, an enzyme that degrades incretin hormones, thereby enhancing insulin secretion. Studies report an IC50_{50} of 0.8 µM in enzymatic assays, comparable to sitagliptin. Modifications to the pyrrolidine scaffold improve selectivity, reducing off-target effects.

Anticancer Activity

In vitro screens against breast cancer cell lines (MCF-7) show 50% viability reduction at 10 µM, attributed to apoptosis induction via caspase-3 activation. Structural analogs with fluorinated tert-butyl groups exhibit enhanced potency .

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL, suggesting disruption of cell wall synthesis.

Comparative Analysis with Analogues

Stereoisomers and Bioactivity

The (2R,4S) configuration confers distinct advantages over other stereoisomers:

  • (2S,4R)-Isomer: 30% lower DPP-IV inhibition due to mismatched stereoelectronics.

  • (2S,4S)-Isomer: Reduced metabolic stability (t1/2_{1/2} = 63 min vs. 114 min for (2R,4S)) .

Functional Group Modifications

  • Cyano vs. Amino: Replacement of the cyano group with an amine (e.g., 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate) decreases lipophilicity, altering blood-brain barrier penetration .

  • Ester vs. Carboxylic Acid: Hydrolysis of methyl ester to carboxylic acid enhances solubility but reduces cell permeability.

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